propyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Description
Propyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core substituted with a (5Z)-5-[(4-chlorophenyl)methylidene] group at position 5 and a propyl ester at position 2.
Properties
IUPAC Name |
propyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S2/c1-2-9-21-14(19)7-8-18-15(20)13(23-16(18)22)10-11-3-5-12(17)6-4-11/h3-6,10H,2,7-9H2,1H3/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDPQVZXDNEDPK-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by a thiazolidinone ring structure, which is known for its diverse biological activities. The incorporation of the chlorophenyl group and the propanoate moiety further enhances its pharmacological profile. This article discusses the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H21ClN4O2S2 |
| Molecular Weight | 396.96 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiazolidinone ring facilitates binding to various enzymes and receptors, which can lead to modulation of critical biological pathways. For instance, the compound may act as an inhibitor of key enzymes involved in metabolic pathways or cellular signaling.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. In a comparative study involving various synthesized derivatives, compounds bearing the thiazolidinone structure demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The most active derivatives showed an IC50 value significantly lower than standard antibiotics, suggesting a promising alternative for treating bacterial infections .
Anticancer Activity
The thiazolidinone derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. The presence of the chlorophenyl group has been associated with enhanced cytotoxicity against specific cancer types. For instance, studies have shown that certain derivatives exhibit IC50 values in the nanomolar range against breast cancer cells, indicating potent anticancer activity .
Enzyme Inhibition Studies
Enzyme inhibition is another area where this compound shows promise. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. In vitro assays revealed that some derivatives exhibit strong inhibition against AChE with IC50 values comparable to established inhibitors. Similarly, urease inhibition studies demonstrated significant potential for developing new therapeutic agents targeting related diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study synthesized several thiazolidinone derivatives and assessed their antibacterial activity. The most potent compounds showed IC50 values ranging from 1.13 µM to 6.28 µM against Bacillus subtilis, outperforming traditional antibiotics .
- Cytotoxicity Against Cancer Cells : In a study on breast cancer cell lines, derivatives similar to this compound exhibited significant cytotoxic effects with IC50 values below 100 nM .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives are a well-studied class of compounds due to their diverse biological activities. Below is a detailed comparison of the target compound with structurally and functionally related molecules:
Structural Analogues
Functional Comparisons
Antifungal Activity :
L-173 demonstrates broad-spectrum fungicidal activity, attributed to its piperazine-linked substituent and thiazolidine-2,4-dione core. The target compound’s 4-chlorophenyl group may similarly enhance antifungal potency, though its ester group could reduce solubility compared to L-173’s cyclodextrin complexes .- Antiviral Activity: Claficapavir, a propanoic acid analog with a furan-chlorophenyl substituent, exhibits antiviral effects.
Antibacterial Activity :
Compound 2, featuring a bromo-indole substituent, showed activity against Mycobacterium tuberculosis in molecular dynamics (MD) simulations. The target compound’s 4-chlorophenyl group may similarly target bacterial enzymes, though empirical validation is required .- The 4-chlorophenyl moiety is a common feature in antifungal and antiviral agents, likely enhancing target binding via hydrophobic interactions .
Research Findings and Methodologies
Computational Studies
- Molecular Dynamics (MD) Simulations : Compound 2’s antibacterial activity was analyzed using GROMACS 2021.4, highlighting the utility of MD for predicting stability and binding modes. Similar approaches could elucidate the target compound’s interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
